N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide
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Overview
Description
N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide is a synthetic organic compound with a molecular formula of C17H19NO3 This compound features a benzoxepine core, which is a seven-membered heterocyclic ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the benzoxepine ring, followed by the introduction of the cyclopentyl and methoxy groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters and can be easily adapted to large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and cyclopentyl groups can be substituted with other functional groups to create new compounds with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzoxepine compounds.
Scientific Research Applications
N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-1-benzoxepine-4-carboxamide: Lacks the methoxy group, which may affect its chemical and biological properties.
7-methoxy-1-benzoxepine-4-carboxamide: Lacks the cyclopentyl group, potentially altering its reactivity and applications.
N-cyclopentyl-7-methoxy-1-benzoxepine: Missing the carboxamide group, which could influence its stability and interactions.
Uniqueness
N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects. This article will explore the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of benzoxepine derivatives, which are characterized by their unique bicyclic structure. The presence of the methoxy group at the 7-position and the cyclopentyl substituent significantly influence its pharmacological properties.
Structure Overview
Component | Description |
---|---|
Core Structure | Benzoxepine |
Substituents | Cyclopentyl (N-position), Methoxy (7-position) |
Functional Group | Carboxamide at the 4-position |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes.
- Anticancer Activity : Research indicates that this compound may inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that similar benzoxepine derivatives exhibit selective cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 1.2 to 5.3 μM, suggesting a promising avenue for further exploration in cancer therapeutics .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, potentially through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens, which warrants further study to establish its efficacy and mechanism in this domain.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzoxepine derivatives. Modifications at specific positions can lead to enhanced potency and selectivity:
- Methoxy Group Positioning : The 7-methoxy group is essential for maintaining activity; alterations can significantly reduce efficacy.
- Cyclopentyl Substitution : The cyclopentyl group contributes to favorable lipophilicity, enhancing cellular permeability.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzoxepine derivatives, including this compound:
- Antitumor Activity Study : A study evaluated a series of benzoxepine derivatives for their cytotoxic effects on human cancer cell lines. N-cyclopentyl-7-methoxy showed significant antiproliferative effects with an IC50 value indicative of its potential as an antitumor agent .
- Anti-inflammatory Mechanisms : Another investigation highlighted the compound's ability to inhibit specific inflammatory mediators, demonstrating its potential as an anti-inflammatory therapeutic agent.
- Antimicrobial Evaluation : Comparative studies revealed that N-cyclopentyl derivatives exhibited broad-spectrum antimicrobial activity, making them candidates for further development as antimicrobial agents .
Properties
IUPAC Name |
N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-15-6-7-16-13(11-15)10-12(8-9-21-16)17(19)18-14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZZZTILFGITHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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